

A Technical Guide to the Solubility of Norbixin in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **norbixin**, a natural apocarotenoid pigment, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise dissolution of **norbixin** is critical.

Quantitative Solubility of Norbixin

Norbixin, the dicarboxylic acid derivative of bixin, exhibits a range of solubilities in different organic solvents, largely influenced by the polarity of the solvent and the specific isomeric form of the **norbixin** molecule. While qualitative descriptors such as "slightly soluble" are common in the literature, precise quantitative data is essential for formulation and experimental design.

The following table summarizes the available quantitative data on the solubility of **norbixin** in several organic solvents.



Solvent	Chemical Formula	Solubility (mg/mL)	Temperatur e (°C)	Method	Reference
Methanol	СН₃ОН	9.08 ± 0.17	Not Specified	Shake-Flask	[1]
Ethanol	C₂H₅OH	7.53 ± 0.02	Not Specified	Shake-Flask	[1]
Dichlorometh ane	CH ₂ Cl ₂	2.1 ± 0.07	Not Specified	Shake-Flask	[1]
Acetonitrile	C ₂ H ₃ N	0.73 ± 0.05	Not Specified	Shake-Flask	[1]
Water (pH 7.4)	H₂O	4.05 ± 0.08	Not Specified	Shake-Flask	[1]
Water (Predicted)	H₂O	0.0021 (g/L)	Not Specified	ALOGPS Prediction	

It is important to note that while one study indicated good solubility in acetone and dimethyl sulfoxide (DMSO), quantitative values were not provided[1]. General literature also describes **norbixin** as being soluble in alkaline water and slightly soluble in ethanol[2][3][4]. The extraction of **norbixin** from annatto seeds is often performed using solvents such as acetone, methanol, hexane, ethanol, isopropyl alcohol, and ethyl acetate, which suggests at least partial solubility in these media[2].

Experimental Protocol for Determining Norbixin Solubility

The following is a detailed methodology for the experimental determination of **norbixin** solubility in an organic solvent, based on the widely accepted saturation shake-flask method followed by UV-Vis spectrophotometric quantification.

Materials and Equipment

- **Norbixin** (high purity standard)
- Selected organic solvent (analytical grade)
- Volumetric flasks



- Erlenmeyer flasks with stoppers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (solvent-compatible, e.g., 0.45 μm PTFE)
- UV-Vis spectrophotometer
- Quartz cuvettes
- Analytical balance

Experimental Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

- Accurately weigh a precise amount of norbixin standard.
- Dissolve the standard in the chosen organic solvent to prepare a stock solution of known concentration.
- Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for norbixin in the specific solvent using the UV-Vis spectrophotometer. The solvent should be used as the blank.
- Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1.

Step 2: Saturation of the Solvent (Shake-Flask Method)

 Add an excess amount of norbixin to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.



- Seal the flask to prevent solvent evaporation.
- Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
- Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with **norbixin**.

Step 3: Sample Collection and Preparation

- After the equilibration period, cease agitation and allow the undissolved **norbixin** to settle.
- Carefully withdraw a sample from the supernatant using a syringe.
- Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.
- Dilute the filtered, saturated solution with the same organic solvent to a concentration that
 falls within the linear range of the previously established calibration curve. The dilution factor
 must be accurately recorded.

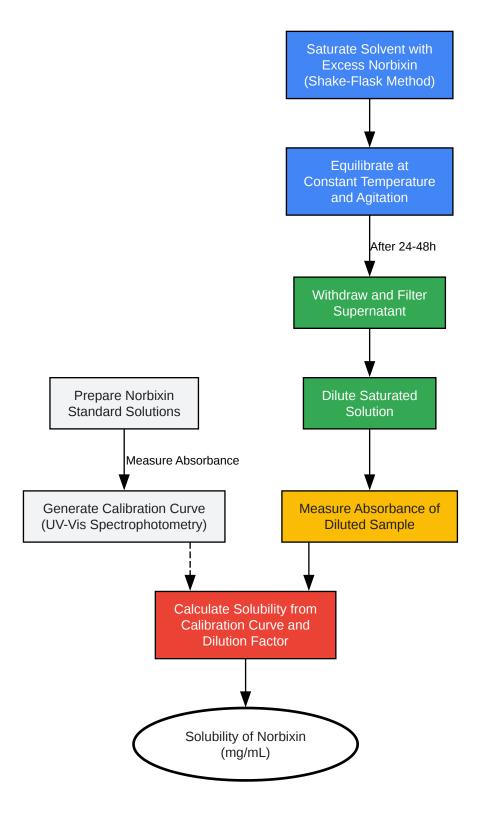
Step 4: Quantification and Calculation

- Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.
- Using the equation from the calibration curve, calculate the concentration of norbixin in the diluted sample.
- Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of **norbixin** in that solvent at the specified temperature.

Experimental Workflow for Norbixin Solubility Determination



The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **norbixin**.



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